1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
CAS No.: 75276-61-8
Cat. No.: VC17302039
Molecular Formula: C29H22N2O
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75276-61-8 |
|---|---|
| Molecular Formula | C29H22N2O |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one |
| Standard InChI | InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3 |
| Standard InChI Key | LHPSAYUPAYQISG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Synthesis
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes. For similar compounds like 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one, synthesis involves:
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Step 1: Formation of the pyrimidine core.
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Step 2: Substitution with aromatic groups.
Industrial production may utilize continuous flow reactors to optimize yield and purity.
Biological Activities
Pyrimidine derivatives are known for their diverse biological activities, including potential anti-inflammatory, antiviral, and anticancer properties. The specific biological activities of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one would depend on its interaction with biological targets, which can be elucidated through molecular docking studies and biochemical assays.
Research Applications
Compounds similar to 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one are valuable in various fields of research, including:
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Medicinal Chemistry: Potential therapeutic applications.
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Materials Science: Unique optical and electronic properties.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one | C29H22N2O | 414.5 g/mol | Features a para-methylphenyl group and three phenyl groups. |
| 1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one | C30H23N2O2 | 430.5 g/mol | Includes a methoxyphenyl group and three phenyl groups. |
| 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4-one | C28H19N3O3 | 445.5 g/mol | Contains a nitrophenyl group and three phenyl groups. |
These compounds highlight the diversity within the pyrimidine class and underscore the unique attributes of each due to their specific substitutions and functional groups.
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